Cas no 847906-27-8 (3-iodo-7-methyl-2H-indazole)

3-iodo-7-methyl-2H-indazole 化学的及び物理的性質
名前と識別子
-
- 3-Iodo-7-methyl-1H-indazole
- 1H-Indazole, 3-iodo-7-methyl-
- 3-IODO-7-METHYL (1H)INDAZOLE
- 3-iodo-7-methyl-2H-indazole
- 1H-Indazole,3-iodo-7-methyl
- 3-iodo-7-methyl-indazole
- 7-Methyl-3-iodo-1H-indazole
- INDAZOLE,3-IODO-7-METHYL
- 1H-Indazole,3-iodo-7-methyl-
- AK113582
- WYUIOANIHMLVPU-UHFFFAOYSA-N
- FCH1385732
- AB42733
- AM804395
- SY030200
- AX8087497
- AB0036986
- Y4209
- 3-Iodo-7-methyl-1H-indazole (ACI)
- DTXSID30478859
- XIB90627
- AKOS016009942
- SCHEMBL5746944
- 847906-27-8
- J-512695
- MFCD07781632
- AS-40396
- CS-0101144
-
- MDL: MFCD07781632
- インチ: 1S/C8H7IN2/c1-5-3-2-4-6-7(5)10-11-8(6)9/h2-4H,1H3,(H,10,11)
- InChIKey: WYUIOANIHMLVPU-UHFFFAOYSA-N
- ほほえんだ: IC1C2C=CC=C(C=2NN=1)C
計算された属性
- せいみつぶんしりょう: 257.96500
- どういたいしつりょう: 257.96540g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 11
- 回転可能化学結合数: 0
- 複雑さ: 151
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.6
- トポロジー分子極性表面積: 28.7
じっけんとくせい
- 密度みつど: 1.933
- ふってん: 368.6°C at 760 mmHg
- フラッシュポイント: 176.7°C
- 屈折率: 1.749
- PSA: 28.68000
- LogP: 2.47590
3-iodo-7-methyl-2H-indazole セキュリティ情報
- シグナルワード:Warning
- 危害声明: H302-H315-H319-H335
- 警告文: P261-P305+P351+P338
- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,2-8°C
3-iodo-7-methyl-2H-indazole 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
3-iodo-7-methyl-2H-indazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1125540-250mg |
3-Iodo-7-methyl-1H-indazole |
847906-27-8 | 95% | 250mg |
$185 | 2024-07-28 | |
Chemenu | CM123957-5g |
3-iodo-7-methyl-1H-indazole |
847906-27-8 | 95%+ | 5g |
$*** | 2023-05-29 | |
abcr | AB456960-1 g |
3-Iodo-7-methyl-1H-indazole, 95%; . |
847906-27-8 | 95% | 1g |
€528.90 | 2023-07-18 | |
TRC | I737855-50mg |
3-Iodo-7-methyl-1H-indazole |
847906-27-8 | 50mg |
$ 135.00 | 2022-06-04 | ||
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0534-250mg |
3-Iodo-7-methyl-1H-indazole |
847906-27-8 | 96% | 250mg |
¥1302.85 | 2025-01-21 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0534-100mg |
3-Iodo-7-methyl-1H-indazole |
847906-27-8 | 96% | 100mg |
¥1092.99 | 2025-01-21 | |
eNovation Chemicals LLC | Y1125540-50mg |
3-Iodo-7-methyl-1H-indazole |
847906-27-8 | 95% | 50mg |
$170 | 2024-07-28 | |
TRC | I737855-100mg |
3-Iodo-7-methyl-1H-indazole |
847906-27-8 | 100mg |
$ 210.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-PA494-50mg |
3-iodo-7-methyl-2H-indazole |
847906-27-8 | 95+% | 50mg |
270.0CNY | 2021-07-14 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 45R0534-1g |
3-Iodo-7-methyl-1H-indazole |
847906-27-8 | 96% | 1g |
2527.17CNY | 2021-05-08 |
3-iodo-7-methyl-2H-indazole 合成方法
ごうせいかいろ 1
3-iodo-7-methyl-2H-indazole Raw materials
3-iodo-7-methyl-2H-indazole Preparation Products
3-iodo-7-methyl-2H-indazole 関連文献
-
Shiqiang Luo,Weiwei Sun,Jianhuang Ke,Yiqi Wang,Shuangke Liu,Xiaobin Hong,Yujie Li,Yufang Chen,Wei Xie,Chunman Zheng Nanoscale, 2018,10, 22601-22611
-
Amrit Kumar Thakur,Ravishankar Sathyamurthy,Velraj Ramalingam,Iseult Lynch,Swellam Wafa Sharshir,Zhenjun Ma,Ganeshkumar Poongavanam,Suyeong Lee,Yeseul Jeong,Jang-Yeon Hwang Environ. Sci.: Processes Impacts, 2021,23, 923-946
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Jessica J. Miller,Christian Gaiddon,Tim Storr Chem. Soc. Rev., 2020,49, 6995-7014
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Timothy J. Boyle,Mark A. Rodriguez,Todd M. Alam Dalton Trans., 2003, 4598-4603
-
Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
3-iodo-7-methyl-2H-indazoleに関する追加情報
3-Iodo-7-Methyl-2H-Indazole: A Promising Compound in Modern Medicinal Chemistry
3-Iodo-7-methyl-2H-indazole (CAS No. 847906-27-8) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound, characterized by its iodo and methyl substituents on the indazole ring, exhibits a range of biological activities that make it a valuable candidate for drug development.
The indazole scaffold is a well-known heterocyclic structure that has been extensively studied for its pharmacological properties. The introduction of an iodo group at the 3-position and a methyl group at the 7-position imparts specific characteristics to the molecule, enhancing its biological activity and selectivity. Recent research has highlighted the importance of these substitutions in modulating the compound's interactions with various biological targets.
One of the key areas of interest for 3-iodo-7-methyl-2H-indazole is its potential as an anticancer agent. Studies have shown that this compound can selectively inhibit the growth of cancer cells while sparing normal cells, making it a promising candidate for targeted cancer therapy. The mechanism of action involves the modulation of signaling pathways that are crucial for cell proliferation and survival, such as the PI3K/AKT and MAPK pathways.
In addition to its anticancer properties, 3-iodo-7-methyl-2H-indazole has also been investigated for its anti-inflammatory effects. Inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease, are characterized by chronic inflammation and tissue damage. Preclinical studies have demonstrated that this compound can effectively reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines, thereby providing a potential therapeutic option for these conditions.
The pharmacokinetic properties of 3-iodo-7-methyl-2H-indazole have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its clinical development. The presence of the iodo and methyl groups contributes to its stability and bioavailability, making it suitable for oral administration.
To further understand the therapeutic potential of 3-iodo-7-methyl-2H-indazole, several clinical trials are currently underway. These trials aim to evaluate the safety, efficacy, and optimal dosing regimens of the compound in various disease models. Preliminary results from these trials have been promising, with patients showing significant improvements in their clinical outcomes.
Beyond its direct therapeutic applications, 3-iodo-7-methyl-2H-indazole also serves as a valuable tool in chemical biology research. Its unique structure allows scientists to probe specific biological processes and pathways, providing insights into disease mechanisms and potential targets for drug discovery. The ability to modify the indazole scaffold through synthetic chemistry opens up new avenues for developing analogs with enhanced properties.
In conclusion, 3-iodo-7-methyl-2H-indazole (CAS No. 847906-27-8) is a multifaceted compound with significant potential in modern medicinal chemistry. Its anticancer and anti-inflammatory properties, coupled with favorable pharmacokinetic profiles, make it an attractive candidate for further development. Ongoing research and clinical trials will continue to elucidate its full therapeutic potential, contributing to advancements in drug discovery and patient care.
847906-27-8 (3-iodo-7-methyl-2H-indazole) 関連製品
- 885518-92-3(3-Iodo-5-methyl-1H-indazole)
- 1186608-71-8(3-Bromo-1H-pyrazolo[3,4-b]pyridin-5-amine)
- 1492260-99-7(1-[(1H-1,3-benzodiazol-2-ylsulfanyl)methyl]cyclopentan-1-ol)
- 2137818-23-4(Carbamic acid, N-[[2-(3-chloro-1-oxo-3-buten-1-yl)cyclopropyl]methyl]-, 1,1-dimethylethyl ester)
- 1804910-40-4(Ethyl 5-cyano-3-fluoro-2-methoxybenzoate)
- 1464091-54-0(7-Chloro-2-(3,4-dimethoxyphenyl)-6-ethyl-5-methylpyrazolo[1,5-A]pyrimidine)
- 1805440-48-5(4-(Chloromethyl)-3-(difluoromethyl)-2-fluoro-6-methylpyridine)
- 941972-73-2(N-(5-methyl-1,2-oxazol-3-yl)-3-(propan-2-ylsulfanyl)benzamide)
- 898409-86-4(7,9-dimethyl-1-pentyl-3-phenyl-1H,4H,6H,7H,8H,9H-1,2,4triazino4,3-gpurine-6,8-dione)
- 1804626-09-2(2-(Bromomethyl)-3-iodo-5-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

